![molecular formula C20H35NO5 B14515154 Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate CAS No. 62749-23-9](/img/structure/B14515154.png)
Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate is an organic compound with the molecular formula C20H35NO5 It is a derivative of heptanoic acid and features a pyrrolidine ring substituted with a hydroxyoctyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The hydroxyoctyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyoctyl halide reacts with the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the esterification step followed by purification through distillation or chromatography. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The pyrrolidine ring may also participate in binding interactions with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-(3,5-dioxocyclopenten-1-yl)heptanoate
- Ethyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate
Uniqueness
Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of a long hydroxyoctyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62749-23-9 |
|---|---|
Fórmula molecular |
C20H35NO5 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-yl]heptanoate |
InChI |
InChI=1S/C20H35NO5/c1-3-4-7-10-16(22)13-14-21-17(18(23)15-19(21)24)11-8-5-6-9-12-20(25)26-2/h16-17,22H,3-15H2,1-2H3 |
Clave InChI |
RCQIHEYVNZHYHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCN1C(C(=O)CC1=O)CCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


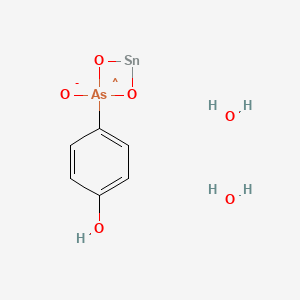
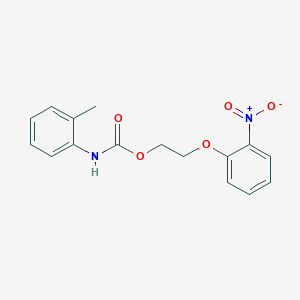
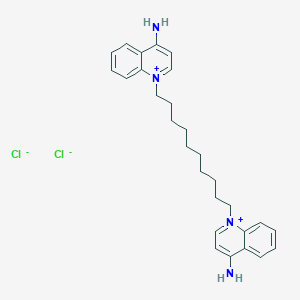

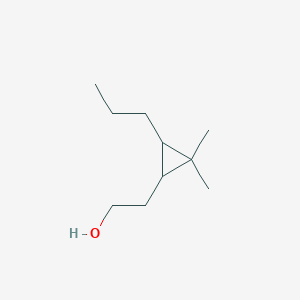
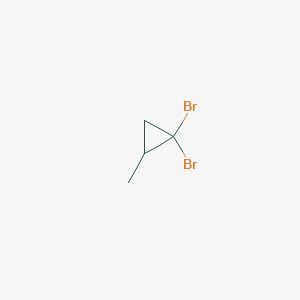
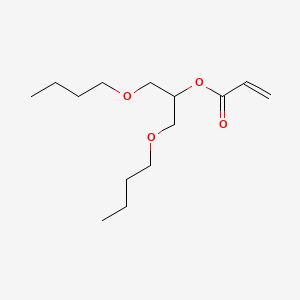
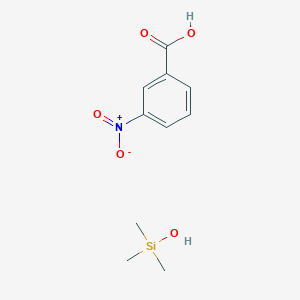

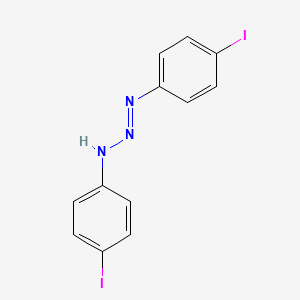
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
silane](/img/structure/B14515169.png)
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
